![molecular formula C17H16N2O6S B14309354 3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) CAS No. 111297-80-4](/img/structure/B14309354.png)
3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) is a complex organic compound characterized by its unique structure, which includes two hydroxybenzoic acid moieties linked by a carbonothioylbis(azanediylmethylene) bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) typically involves the reaction of 6-hydroxybenzoic acid derivatives with carbonothioylbis(azanediylmethylene) intermediates. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Common reagents include thionyl chloride, which is used to activate the carboxylic acid groups, and amines, which participate in the formation of the azanediylmethylene bridge.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonothioyl group can be reduced to a thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiol-containing compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. The pathways involved may include inhibition of oxidative enzymes or activation of signaling pathways related to cell survival and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-[Carbonothioylbis(iminomethylene)]bis(6-hydroxybenzoic acid): Similar structure but with iminomethylene instead of azanediylmethylene.
3,3’-[Carbonylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid): Contains a carbonyl group instead of a carbonothioyl group.
Uniqueness
3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) is unique due to its carbonothioyl linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
111297-80-4 |
|---|---|
Fórmula molecular |
C17H16N2O6S |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
5-[[(3-carboxy-4-hydroxyphenyl)methylcarbamothioylamino]methyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H16N2O6S/c20-13-3-1-9(5-11(13)15(22)23)7-18-17(26)19-8-10-2-4-14(21)12(6-10)16(24)25/h1-6,20-21H,7-8H2,(H,22,23)(H,24,25)(H2,18,19,26) |
Clave InChI |
OXQYZEAFHUXDTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CNC(=S)NCC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


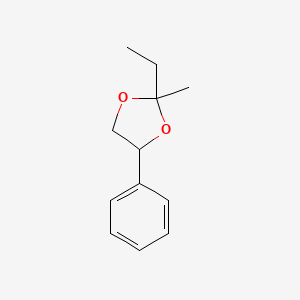

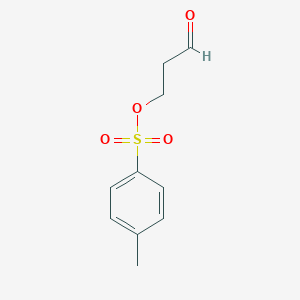
![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
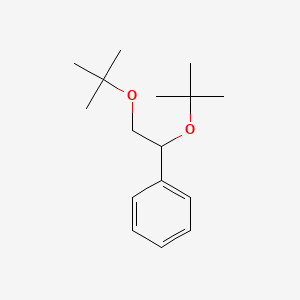
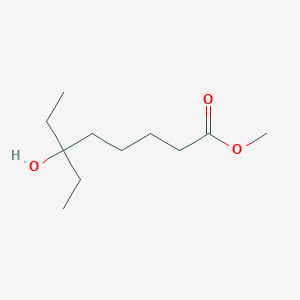
![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)
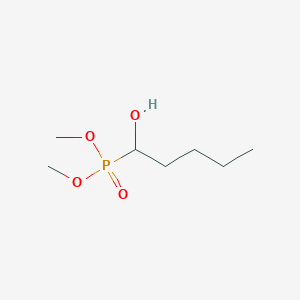
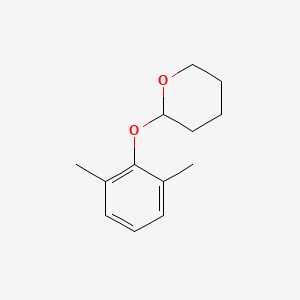
![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
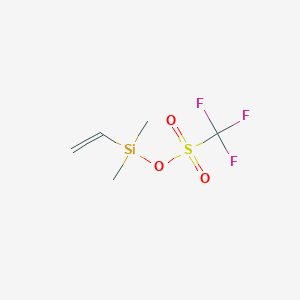
![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
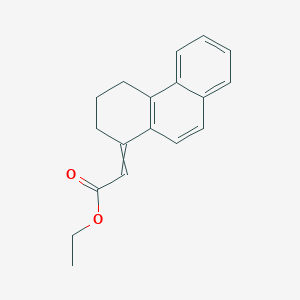
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)
